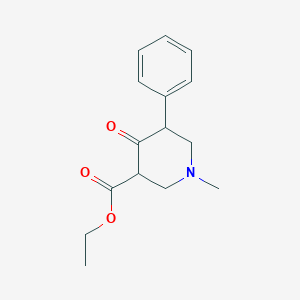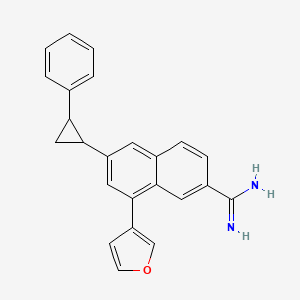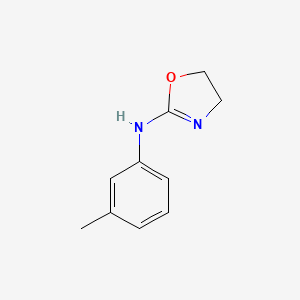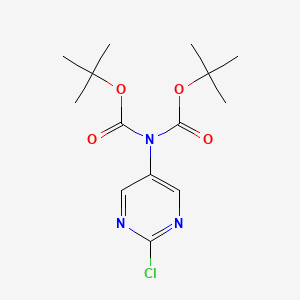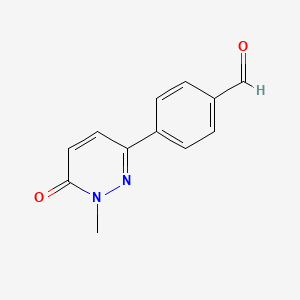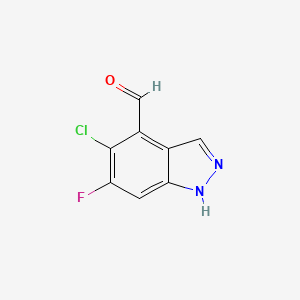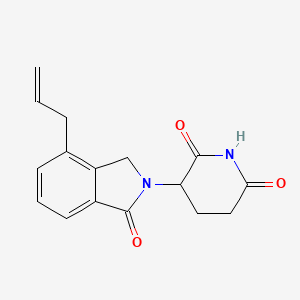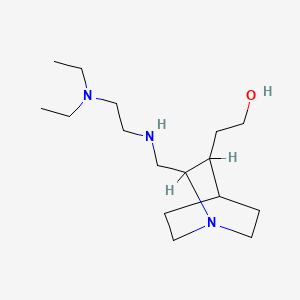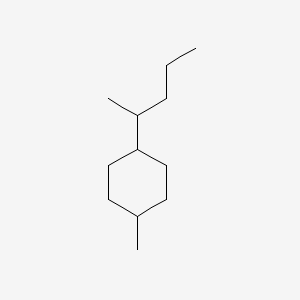
1-Methyl-4-(1-methylbutyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-methylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . It is a derivative of cyclohexane, characterized by the presence of a methyl group and a 1-methylbutyl group attached to the cyclohexane ring. This compound is also known by its CAS Registry Number 54411-00-6 .
Preparation Methods
The synthesis of 1-Methyl-4-(1-methylbutyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-4-(1-methylbutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions can reduce this compound to form more saturated hydrocarbons using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with Pd/C and H2 would produce more saturated hydrocarbons .
Scientific Research Applications
1-Methyl-4-(1-methylbutyl)cyclohexane has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylbutyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, altering their function. For example, it could inhibit enzyme activity by binding to the active site or modulate membrane fluidity, affecting cellular processes .
Comparison with Similar Compounds
1-Methyl-4-(1-methylbutyl)cyclohexane can be compared with other similar compounds such as:
1-Methyl-4-(1-methylethyl)cyclohexane: This compound has a similar structure but with a different alkyl group, leading to variations in physical and chemical properties.
1-Ethyl-4-methylcyclohexane: Another similar compound with an ethyl group instead of a 1-methylbutyl group, affecting its reactivity and applications.
Properties
CAS No. |
54411-00-6 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1-methyl-4-pentan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24/c1-4-5-11(3)12-8-6-10(2)7-9-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
HAYJDNGTQSBRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


